8-Bromo-7-methylpurin-6-amine
Description
8-Bromo-7-methylpurin-6-amine (CAS: 6974-78-3) is a purine derivative characterized by a bromine atom at position 8 and a methyl group at position 7 of the purine scaffold. Its molecular formula is C5H4BrN5, with a molecular weight of 214.02 g/mol . The compound is typically stored under inert atmospheres at 2–8°C to maintain stability due to its sensitivity to light and air . While the provided evidence primarily refers to 8-bromo-7H-purin-6-amine (lacking the methyl group at position 7), this article assumes the methyl substitution at position 7 as per the query, extrapolating comparisons based on structural analogs from the literature.
Properties
Molecular Formula |
C6H6BrN5 |
|---|---|
Molecular Weight |
228.05g/mol |
IUPAC Name |
8-bromo-7-methylpurin-6-amine |
InChI |
InChI=1S/C6H6BrN5/c1-12-3-4(8)9-2-10-5(3)11-6(12)7/h2H,1H3,(H2,8,9,10) |
InChI Key |
UCYUEFOPIUFMFB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CN=C2N=C1Br)N |
Canonical SMILES |
CN1C2=C(N=CN=C2N=C1Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Challenges and Limitations
- Synthetic complexity : Introducing multiple substituents (e.g., bromo and methyl) requires precise control to avoid side reactions, as seen in low yields (e.g., 34–50% in ) .
- Stability : this compound demands stringent storage conditions (dark, inert atmosphere), unlike more stable analogs like 7-methyladenine .
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